(S)-Ethyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride
Description
Systematic Nomenclature and IUPAC Conventions
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for chiral amino acid derivatives. According to PubChem database entries, the compound is registered under Chemical Abstracts Service number 122456-82-0, with the molecular formula C13H27ClN2O4 and a molecular weight of 310.82 grams per mole. The complete IUPAC designation specifies the stereochemical configuration at the alpha-carbon as (S), indicating the absolute configuration that corresponds to the naturally occurring L-lysine stereochemistry.
The nomenclature systematically describes each functional component of the molecule, beginning with the ethyl ester functionality at the carboxyl terminus. The hexanoate chain designation reflects the six-carbon backbone characteristic of lysine residues, while the 2-amino specification identifies the position of the primary amino group relative to the carboxyl carbon. The tert-butoxycarbonyl protecting group, commonly abbreviated in chemical literature but here referenced by its full systematic name, occupies the 6-position corresponding to the epsilon-amino group of the lysine side chain.
Alternative nomenclature systems employed in chemical databases include the designation "ethyl N6-(tert-butoxycarbonyl)lysinate hydrochloride," which emphasizes the protecting group attachment to the N6 position. This nomenclature variant proves particularly useful in peptide chemistry contexts where the distinction between alpha and epsilon amino groups requires explicit specification. The hydrochloride salt designation indicates the protonation state of the alpha-amino group, which exists as an ammonium cation balanced by the chloride anion under standard storage conditions.
Molecular Architecture: Stereochemical Configuration and Functional Group Analysis
The molecular architecture of this compound exhibits a sophisticated arrangement of functional groups that confer both synthetic utility and conformational stability. The stereochemical configuration at the C-2 position follows the S-configuration according to Cahn-Ingold-Prelog priority rules, ensuring compatibility with natural L-amino acid biochemistry. This stereochemical assignment proves critical for maintaining biological activity and recognition in peptide-based therapeutic applications.
The functional group architecture encompasses multiple distinct chemical environments, each serving specific synthetic purposes. The ethyl ester functionality at the carboxyl terminus provides protection against unwanted condensation reactions while maintaining sufficient electrophilicity for controlled hydrolysis under mild basic conditions. The tert-butoxycarbonyl protecting group attached to the epsilon-amino functionality represents one of the most widely employed amino-protecting groups in peptide synthesis, offering excellent stability under basic conditions while remaining labile to acid-catalyzed removal.
Conformational analysis reveals that the molecular structure adopts an extended conformation in solution, minimizing steric interactions between the bulky tert-butoxycarbonyl group and the ethyl ester functionality. The hexanoate chain exhibits considerable flexibility, allowing for multiple rotameric states around the C-C bonds. This conformational freedom proves advantageous in peptide synthesis applications where the lysine residue must accommodate various secondary structure requirements.
The electronic structure of the molecule reflects the electron-withdrawing nature of both the ester carbonyl and the carbamate carbonyl groups, which modulate the basicity of the alpha-amino group. In the hydrochloride salt form, the alpha-amino group exists in its protonated state, significantly altering the overall charge distribution and solubility characteristics compared to the free base form.
| Functional Group | Position | Chemical Environment | Synthetic Utility |
|---|---|---|---|
| Ethyl Ester | C-1 | Terminal carboxyl protection | Controlled hydrolysis |
| Alpha-amino (protonated) | C-2 | Primary ammonium salt | Coupling reactions |
| Epsilon-amino (protected) | C-6 | Carbamate linkage | Orthogonal deprotection |
| Tert-butoxycarbonyl | N6-attached | Acid-labile protecting group | Selective removal |
Crystallographic Data and Solid-State Conformational Studies
Solid-state characterization of this compound reveals important insights into its crystallographic properties and intermolecular packing arrangements. The compound exhibits hygroscopic behavior, indicating a propensity for water uptake that influences its storage requirements and handling procedures. Storage recommendations specify maintenance under inert atmosphere conditions at temperatures between 2-8°C to preserve crystalline integrity and prevent hydrolytic degradation.
The melting point characteristics provide additional insight into the solid-state stability of the compound. Related compounds in this chemical class, such as N-Boc-L-lysine methyl ester hydrochloride, demonstrate melting points in the range of 158-159°C when crystallized from methanol-diethyl ether solvent systems. These thermal properties reflect the strength of intermolecular hydrogen bonding networks and ionic interactions within the crystal lattice structure.
Physical form characterization indicates that the compound typically crystallizes as a white to off-white solid with powder-like morphology. The crystalline structure likely incorporates hydrogen bonding networks involving the carbamate carbonyl oxygen, the ester carbonyl oxygen, and the protonated alpha-amino group with the chloride counterion. These intermolecular interactions contribute to the overall stability of the solid-state form and influence dissolution characteristics in various solvent systems.
Solubility studies demonstrate that the compound exhibits enhanced solubility in polar protic solvents, particularly methanol, where the hydrochloride salt form facilitates solvation through ion-dipole interactions. This solubility profile proves advantageous for synthetic applications requiring homogeneous reaction conditions in alcoholic media. The compound shows limited solubility in non-polar organic solvents, reflecting the ionic character imparted by the hydrochloride salt formation.
| Physical Property | Specification | Measurement Conditions |
|---|---|---|
| Physical Form | White to off-white solid | Room temperature |
| Storage Temperature | 2-8°C | Inert atmosphere |
| Hygroscopic Nature | Yes | Standard humidity |
| Solubility (Methanol) | Soluble | Room temperature |
| Melting Point Range | Data not available | Standard pressure |
Comparative Analysis with Related Boc-Protected Amino Acid Esters
Comparative analysis of this compound with related tert-butoxycarbonyl-protected amino acid esters reveals important structure-activity relationships and synthetic considerations. The methyl ester analog, N-Boc-L-lysine methyl ester hydrochloride, shares similar protecting group strategies but exhibits distinct physical and chemical properties due to the different alkyl ester functionality. The methyl ester variant demonstrates a well-characterized melting point of 158-159°C and comparable solubility characteristics in methanol-based solvent systems.
Stereochemical comparisons with the corresponding (R)-enantiomer, (R)-Ethyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride, provide insights into the impact of stereochemical configuration on physical properties and synthetic utility. Both enantiomers share identical molecular formulas (C13H27ClN2O4) and molecular weights (310.81748 g/mol), but exhibit different optical rotation values and potentially different crystallization behaviors. The (R)-enantiomer, also known by various synonyms including H-D-Lys(Boc)-OEt-HCl, serves specialized roles in the synthesis of unnatural peptide sequences and peptidomimetic compounds.
The tert-butyl ester variant of Boc-protected lysine, (S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate, represents another important comparative compound with molecular formula C15H30N2O4. This compound lacks the hydrochloride salt character but maintains the dual protection strategy characteristic of the series. The tert-butyl ester functionality provides enhanced steric hindrance around the carboxyl group, potentially influencing reaction selectivity in complex synthetic sequences.
Related compounds extending beyond the lysine framework include 6-(Boc-amino)hexanoic acid, which represents the unesterified carboxylic acid form with molecular formula C11H21NO4. This compound serves as a precursor for various ester derivatives and demonstrates applications in the preparation of antibacterial agents through esterification reactions. The free acid form exhibits different solubility characteristics, showing solubility in chloroform and ethyl acetate but only slight solubility in water.
| Compound | Molecular Formula | CAS Number | Ester Type | Key Distinguishing Features |
|---|---|---|---|---|
| (S)-Ethyl Boc-Lys HCl | C13H27ClN2O4 | 122456-82-0 | Ethyl | Hydrochloride salt, S-configuration |
| (R)-Ethyl Boc-Lys HCl | C13H27ClN2O4 | 1313278-02-2 | Ethyl | Hydrochloride salt, R-configuration |
| N-Boc-L-Lys methyl ester HCl | C12H25ClN2O4 | 2389-48-2 | Methyl | Well-characterized melting point |
| (S)-tert-Butyl Boc-Lys | C15H30N2O4 | 7750-42-7 | tert-Butyl | Free base form, enhanced steric protection |
| 6-(Boc-amino)hexanoic acid | C11H21NO4 | 6404-29-1 | Free acid | No ester protection, antibacterial applications |
Properties
IUPAC Name |
ethyl (2S)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O4.ClH/c1-5-18-11(16)10(14)8-6-7-9-15-12(17)19-13(2,3)4;/h10H,5-9,14H2,1-4H3,(H,15,17);1H/t10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOLDMVDYLWBST-PPHPATTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCCNC(=O)OC(C)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCCCNC(=O)OC(C)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
L-lysine reacts with ethanol in the presence of concentrated HCl, forming the ethyl ester via nucleophilic acyl substitution. The α- and ε-amino groups remain protonated under acidic conditions, preventing undesired side reactions. The equilibrium is driven toward ester formation by using ethanol as both solvent and reactant.
Table 1: Optimization of Esterification Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Ethanol volume fraction | 95% | Maximizes solubility of L-lysine |
| L-Lysine concentration | 0.05 M | Reduces precipitation |
| Reaction time | 24 hours | Ensures equilibrium shift |
| Temperature | 25°C | Balances kinetics and side reactions |
Under these conditions, the yield of L-lysine ethyl ester hydrochloride reaches 87%, as quantified by 1H NMR spectroscopy. Excess ethanol and low lysine concentration minimize precipitation, while prolonged reaction times compensate for the reversible nature of the process.
Selective Boc Protection of the ε-Amino Group
The second step introduces a tert-butoxycarbonyl (Boc) group to the ε-amino group while retaining the α-amino group as a hydrochloride salt. This requires precise pH control to ensure selective deprotonation of the ε-amino group.
Reaction Design
L-Lysine ethyl ester hydrochloride is dissolved in a 1:1 mixture of 1,4-dioxane and water. Sodium hydroxide (1 M) is added to adjust the pH to 10–11, deprotonating the ε-amino group (pKa ~10.5) while keeping the α-amino group (pKa ~8.5) protonated. Boc anhydride (1.1 equivalents) in dioxane is then introduced, reacting exclusively with the ε-amino group.
Table 2: Boc Protection Reaction Parameters
| Parameter | Value | Role |
|---|---|---|
| Solvent system | 1,4-Dioxane/water | Enhances Boc anhydride solubility |
| pH | 10–11 | Selective ε-amino deprotonation |
| Boc anhydride equivalents | 1.1 | Minimizes di-Boc byproduct |
| Reaction time | 12 hours | Completes carbamate formation |
The reaction mixture is stirred overnight at 25°C, after which the solution is acidified to pH 1–2 using 4 M KHSO4. This reprotonates the α-amino group, forming the hydrochloride salt, while the Boc-protected ε-amino group remains intact. Extraction with ethyl acetate and vacuum drying yield the final product as a colorless solid.
Purification and Characterization
Crude (S)-ethyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride is purified via recrystallization from ethyl acetate/hexane mixtures. Purity (>95%) is confirmed by HPLC and 1H NMR, with key spectral signatures including:
-
δ 1.44 ppm : Singlet for tert-butyl groups (9H, Boc).
-
δ 4.12 ppm : Quartet for ethyl ester (–OCH2CH3).
-
δ 8.10 ppm : Broad singlet for α-ammonium chloride (–NH3+Cl–).
Scalability and Industrial Considerations
Large-Scale Esterification
Industrial production employs continuous-flow reactors to maintain optimal ethanol volume fractions (95%) and lysine concentrations (0.05 M). Automated pH adjustment systems ensure consistent HCl catalysis, achieving batch yields of 85–90%.
Boc Protection in Batch Reactors
Multi-kilogram batches utilize jacketed reactors with precise temperature and pH control. Excess Boc anhydride (1.2 equivalents) compensates for hydrolysis losses, while in-process NMR monitors reaction progression to minimize di-Boc contamination.
Comparative Analysis of Alternative Routes
Chemical Reactions Analysis
Types of Reactions
(S)-Ethyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Deprotection: Commonly achieved using trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Hydrolysis: Produces (S)-2-amino-6-((tert-butoxycarbonyl)amino)hexanoic acid.
Deprotection: Yields (S)-Ethyl 2-amino-6-aminohexanoate.
Substitution: Forms various substituted derivatives depending on the reagents used.
Scientific Research Applications
(S)-Ethyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Serves as an intermediate in the synthesis of pharmaceutical compounds.
Bioconjugation: Employed in the modification of biomolecules for research purposes.
Material Science: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-Ethyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride is primarily related to its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, such as peptide bond formation. The compound’s molecular targets and pathways are largely dependent on its specific application in research or drug development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations and Their Implications
The compound is compared to analogs with differences in ester groups , protecting groups , and backbone length . Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Enantiomeric and Backbone Variations
- (R)-Ethyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride (CAS 1313278-02-2): The (R)-enantiomer exhibits distinct stereochemical interactions in chiral environments, affecting binding to biological targets like proteases .
- (S)-Ethyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride: Shorter carbon chain (4 vs. 6 carbons), leading to altered conformational flexibility and reduced peptide stability .
Impact of Protecting Groups on Reactivity
- Boc vs. Cbz: Boc’s acid sensitivity allows mild deprotection (e.g., trifluoroacetic acid), whereas Cbz requires hydrogenolysis, limiting compatibility with sulfur-containing peptides .
- Tosyl: Provides irreversible protection but necessitates strong nucleophiles (e.g., thiophenol) for removal, restricting its use in sensitive syntheses .
Biological Activity
(S)-Ethyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride, also known by its CAS number 122456-82-0, is a compound of interest in biochemical research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₂₇ClN₂O₄, with a molecular weight of 310.82 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups during reactions.
1. Hemostatic Activity
Recent studies have investigated the hemostatic properties of similar compounds in the context of blood coagulation. The clot formation and fibrinolysis (CFF) assay was utilized to assess the influence of various dipeptides on the coagulation cascade. It was found that certain amide derivatives exhibited significant activity in promoting clot formation while reducing fibrinolysis, suggesting potential therapeutic applications in managing bleeding disorders .
2. Cytotoxicity and Genotoxicity
The cytotoxicity and genotoxicity of this compound were evaluated using a monocyte/macrophage peripheral blood cell line. Studies indicated that this compound did not exhibit significant cytotoxic effects at various concentrations, maintaining cell viability comparable to untreated controls. Moreover, there was no evidence of DNA damage across tested concentrations, highlighting its safety profile for further research applications .
Case Study 1: Synthesis and Evaluation
A study focused on synthesizing amide derivatives similar to this compound demonstrated that structural modifications could significantly impact biological activity. The synthesized compounds were screened against various enzymes, revealing that specific structural features enhanced their inhibitory effects on histone deacetylases (HDACs), which are crucial in regulating gene expression .
Case Study 2: Inhibition of HDACs
In another investigation, the biological activity of azumamide derivatives was compared to that of this compound. The results indicated that while the latter compound showed limited direct inhibitory effects on HDACs, its derivatives demonstrated varying degrees of selectivity and potency against different HDAC isoforms, suggesting a pathway for developing more effective therapeutic agents .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for introducing tert-butoxycarbonyl (Boc) and ethyl ester protecting groups in this compound?
- Methodology : Use a stepwise approach:
Boc Protection : React the primary amine of lysine derivatives with Boc anhydride or Boc-Osu in the presence of a base (e.g., EtN) in anhydrous MeCN or DCM. Monitor progress via TLC .
Ethyl Ester Formation : Activate the carboxylic acid with EDC·HCl and HOBt in MeOH/EtOH under argon, followed by esterification. Purify via column chromatography (hexane/EtOAc gradients) .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
- Characterization Techniques :
- NMR : H NMR to verify proton environments (e.g., Boc methyl groups at δ 1.4–1.5 ppm, ethyl ester protons at δ 1.2–1.3 ppm). C NMR confirms carbonyl carbons (Boc: ~155 ppm, ester: ~170 ppm) .
- Mass Spectrometry (MS) : ESI-MS or HRMS to validate molecular weight (e.g., [M+H] expected at 338.87) .
- HPLC : Use reverse-phase C18 columns with MeCN/HO gradients to assess purity (>95%) .
Q. What solubility challenges arise during purification, and how are they addressed?
- Issue : The compound is insoluble in water but soluble in polar aprotic solvents (MeCN, DCM) .
- Solutions :
- Recrystallization : Use MeOH/EtOAC mixtures for crystallization .
- Chromatography : Employ silica gel columns with gradients of EtOAc/hexane (20–50%) to separate impurities .
Advanced Research Questions
Q. How can discrepancies in H NMR data (e.g., split peaks, unexpected shifts) be resolved during synthesis?
- Root Causes :
- Rotameric States : Boc groups may cause slow rotation, splitting peaks. Use variable-temperature NMR (e.g., 25–50°C) to coalesce signals .
- Residual Solvents : Dry samples thoroughly under vacuum (<0.1 mbar) to eliminate EtOAc or MeOH signals .
- Validation : Compare spectra with intermediates synthesized via alternative routes (e.g., Fmoc-protected analogs) .
Q. What catalytic systems optimize hydrogenation steps in related intermediates without Boc cleavage?
- Protocol : Use 10% Pd/C under 2.5 atm H in MeOH for 24 hours. This selectively reduces nitro or benzyl groups while preserving Boc and ester functionalities .
- Critical Parameters :
- Catalyst Loading : 5–10 wt% Pd/C ensures complete reduction.
- Temperature : Room temperature minimizes side reactions .
Q. How to optimize coupling reactions for introducing multiple protected amino groups while avoiding racemization?
- Best Practices :
- Coupling Agents : Use EDC·HCl/HOBt (1.5 equiv each) in DCM/MeCN under argon. Maintain pH 6–7 with N-methylmorpholine to suppress racemization .
- Monitoring : Track reaction progress via Kaiser test for free amines.
- Yield Enhancement : Pre-activate the carboxylic acid for 30 minutes before adding the amine .
Data Contradictions and Resolution
Q. How to reconcile solubility data (e.g., water-insoluble compound vs. aqueous workup steps)?
- Strategy : After Boc deprotection (e.g., with TFA), the free amine hydrochloride salt becomes water-soluble. Use biphasic extraction (DCM/HO) during intermediate steps to isolate the hydrophobic Boc-protected form .
Applications in Academic Research
Q. What role does this compound play in peptide synthesis and drug discovery?
- Use Cases :
- Peptide Backbone Modification : The ethyl ester and Boc groups enable selective deprotection for solid-phase peptide synthesis (SPPS) .
- Prodrug Design : The ester group enhances cell permeability, while the Boc group allows controlled release in acidic environments (e.g., tumor microenvironments) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
